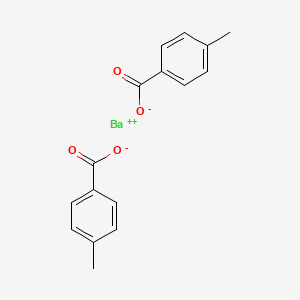
Barium p-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of aromatic carboxylic acids It is derived from p-methylbenzoic acid, where the carboxylate group is bonded to a barium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium p-methylbenzoate can be synthesized through a reaction between p-methylbenzoic acid and barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Barium p-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group in the p-methylbenzoate moiety can be oxidized to form a carboxyl group, resulting in the formation of barium terephthalate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation can be used.
Major Products Formed:
Oxidation: Barium terephthalate.
Substitution: Barium derivatives of nitrated or halogenated p-methylbenzoate.
Scientific Research Applications
Barium p-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various organic reactions.
Biology: Its potential biological activities are being explored, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which barium p-methylbenzoate exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it can act as a ligand, forming complexes with metal ions. The barium ion can also interact with biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Barium benzoate: Similar structure but without the methyl group.
Barium terephthalate: Formed by the oxidation of barium p-methylbenzoate.
Barium salicylate: Contains a hydroxyl group on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other barium benzoates
Properties
CAS No. |
93904-98-4 |
|---|---|
Molecular Formula |
C16H14BaO4 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
barium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
HVHWAUVVZBOIDD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Related CAS |
99-94-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















